

Glycyl-D-threonine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Glycyl-D-threonine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and characterization of the dipeptide **Glycyl-D-threonine**. The information is intended to serve as a valuable resource for researchers and professionals involved in peptide chemistry, drug discovery, and development.

Physicochemical Properties of Glycyl-D-threonine

A summary of the key quantitative data for **Glycyl-D-threonine** is presented in the table below, facilitating easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ N ₂ O ₄	[1][2][3]
Average Molecular Weight (Anhydrous)	176.17 g/mol	[1][2][3][4]
Average Molecular Weight (Dihydrate)	212.20 g/mol	[5]
Monoisotopic Mass	176.07970687 Da	[1][2][3]
CAS Number	7361-42-4 (anhydrous)	[1][6]
74807-44-6 (dihydrate)	[1][5][7]	
Topological Polar Surface Area (TPSA)	113 Å ²	[1][2]
Hydrogen Bond Donor Count	4	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	4	[1]
XLogP3	-4.1	[2][3]
Appearance	White to Almost white powder to crystal	[5]

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **Glycyl-D-threonine**. This process ensures the desired product is synthesized with high purity and its identity is confirmed through rigorous analytical methods.

Caption: Workflow for the synthesis and characterization of **Glycyl-D-threonine**.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the synthesis, purification, and characterization of **Glycyl-D-threonine**.

I. Synthesis: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Solid-phase peptide synthesis is a widely used method for the efficient synthesis of peptides.^[4]^[5]^[6]^[8] The following protocol is a general guideline and may require optimization.

1. Resin Preparation:

- Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid (D-threonine).
- Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Drain the solvent and add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the D-threonine.
- Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

3. Amino Acid Coupling:

- In a separate vial, dissolve Fmoc-glycine (3-5 equivalents) and a coupling agent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF.
- Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated Fmoc-glycine solution to the resin.

- Agitate the reaction mixture for 1-2 hours to ensure complete coupling. A Kaiser test can be performed to monitor the completion of the reaction.
- Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

4. Cleavage and Deprotection:

- After the final coupling step and subsequent washing, dry the resin.
- Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours with occasional agitation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash 2-3 times.
- Dry the crude peptide pellet under vacuum.

II. Purification: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified to obtain a high-purity product.

1. System Preparation:

- Use a preparative RP-HPLC system equipped with a C18 column.
- Prepare two mobile phases:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.

- Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

2. Sample Preparation and Injection:

- Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent.
- Filter the sample solution through a 0.45 μm filter to remove any particulates.
- Inject the filtered sample onto the equilibrated column.

3. Elution and Fraction Collection:

- Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30-60 minutes) at a flow rate appropriate for the column size.
- Monitor the elution profile using a UV detector at 214 nm and 280 nm.
- Collect fractions corresponding to the major peptide peak.

4. Purity Analysis and Lyophilization:

- Analyze the purity of the collected fractions using analytical RP-HPLC.
- Pool the fractions with the desired purity.
- Freeze the pooled fractions and lyophilize to obtain the pure peptide as a white, fluffy powder.

III. Characterization

1. Mass Spectrometry (MS):

- Objective: To confirm the molecular weight of the synthesized peptide.
- Methodology:
 - Reconstitute a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

- Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
- Acquire the mass spectrum in the positive ion mode.
- Compare the observed monoisotopic mass of the protonated molecule $[M+H]^+$ with the calculated theoretical mass.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the structure and stereochemistry of the dipeptide.
- Methodology:
 - Dissolve the purified peptide in a suitable deuterated solvent (e.g., D_2O or $DMSO-d_6$).
 - Acquire one-dimensional (1H) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR spectra on a high-field NMR spectrometer.
 - Assign the proton and carbon signals to the respective atoms in the **Glycyl-D-threonine** structure.
 - The chemical shifts, coupling constants, and through-space correlations (from NOESY or ROESY spectra) will confirm the connectivity and stereochemistry of the molecule.

3. Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Objective: To determine the purity of the final peptide product.
- Methodology:
 - Use an analytical RP-HPLC system with a C18 column.
 - Dissolve the purified peptide in Mobile Phase A.
 - Inject a known concentration of the peptide solution.

- Elute with a suitable gradient of Mobile Phase B (e.g., 5% to 95% B over a shorter timeframe than the preparative method).
- Monitor the chromatogram at 214 nm.
- The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

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